Benzyl carbamimidothioate;methanesulfonic acid
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Overview
Description
Benzyl carbamimidothioate;methanesulfonic acid is a compound that combines the properties of both benzyl carbamimidothioate and methanesulfonic acid. Benzyl carbamimidothioate is known for its applications in organic synthesis, while methanesulfonic acid is a strong acid used in various industrial processes due to its high solubility and low corrosivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl carbamimidothioate can be synthesized through the reaction of benzyl isothiocyanate with ammonia or amines under mild conditions. Methanesulfonic acid is typically produced by the oxidation of methyl mercaptan or dimethyl sulfide using strong oxidizing agents like hydrogen peroxide or nitric acid .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of methyl mercaptan or dimethyl sulfide in the presence of a catalyst. The process is designed to be environmentally friendly, with minimal by-products and high yields .
Chemical Reactions Analysis
Types of Reactions
Benzyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl carbamimidothioate;methanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl carbamimidothioate involves its ability to interact with various molecular targets, including enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal ions required for enzymatic function. Methanesulfonic acid acts as a strong acid catalyst, facilitating various chemical reactions by donating protons and stabilizing reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Benzyl isothiocyanate: Similar in structure but lacks the carbamimidothioate group.
Methanesulfonic anhydride: Similar in reactivity but used in different applications.
Sulfonic acids: Such as benzenesulfonic acid, which has similar acidic properties but different solubility and reactivity profiles.
Uniqueness
Benzyl carbamimidothioate;methanesulfonic acid is unique due to its combination of properties from both benzyl carbamimidothioate and methanesulfonic acid. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
CAS No. |
78135-08-7 |
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Molecular Formula |
C9H14N2O3S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
benzyl carbamimidothioate;methanesulfonic acid |
InChI |
InChI=1S/C8H10N2S.CH4O3S/c9-8(10)11-6-7-4-2-1-3-5-7;1-5(2,3)4/h1-5H,6H2,(H3,9,10);1H3,(H,2,3,4) |
InChI Key |
BSVKNAFQZDTYAX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CSC(=N)N |
Origin of Product |
United States |
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